molecular formula C10H11NO2 B1599589 (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate CAS No. 745784-08-1

(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate

Cat. No.: B1599589
CAS No.: 745784-08-1
M. Wt: 177.2 g/mol
InChI Key: YNWCQMWZIOMQOP-QMMMGPOBSA-N
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Description

(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate is a chiral isocyanate compound characterized by the presence of a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(3-Methoxyphenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

(S)-(-)-1-(3-Methoxyphenyl)ethylamine+Phosgene(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate+HCl\text{(S)-(-)-1-(3-Methoxyphenyl)ethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} (S)-(-)-1-(3-Methoxyphenyl)ethylamine+Phosgene→(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents offer better handling and reduced toxicity compared to phosgene.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding amine and carbon dioxide.

    Substitution Reactions: Can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines under mild conditions to form ureas.

    Alcohols: Reacts with alcohols in the presence of a base to form carbamates.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Overview

(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate is characterized by its methoxy-substituted phenyl group and is used primarily as a reagent in chemical synthesis. Its molecular formula is C₁₀H₁₁NO₂, and it plays a crucial role in the development of chiral compounds.

Chemical Reactivity

This compound exhibits high reactivity due to the electrophilic nature of the isocyanate group. It can undergo various chemical reactions, including:

  • Nucleophilic Addition : Reacts with amines to form ureas and with alcohols to form carbamates.
  • Hydrolysis : In the presence of water, it hydrolyzes to yield the corresponding amine and carbon dioxide.
  • Substitution Reactions : Can participate in substitution reactions with suitable electrophiles.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing chiral urea derivatives. These derivatives are essential in drug development due to their biological activity and ability to interact with various biological targets.

Materials Science

The compound is utilized in the preparation of polymers and coatings with specific properties, such as enhanced mechanical strength or chemical resistance. Its ability to form cross-linked structures makes it valuable in producing polyurethane foams and elastomers.

Biological Studies

This compound has been employed as a reagent for modifying biomolecules, allowing researchers to study enzyme mechanisms and protein interactions. This application aids in understanding biochemical pathways and developing therapeutic strategies.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Chiral Urea Synthesis : A study demonstrated the successful synthesis of chiral urea derivatives from this compound, showcasing its utility in creating compounds with specific stereochemical configurations that are important for biological activity .
  • Polymer Development : Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for advanced material applications .
  • Biological Activity Assessment : In vitro studies have shown that derivatives synthesized from this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .

Mechanism of Action

The mechanism of action of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas and carbamates, which are important in various chemical and biological processes.

Comparison with Similar Compounds

    3-Methoxyphenyl isocyanate: Lacks the chiral center present in (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate.

    2-Methoxyphenyl isocyanate: Has the methoxy group in a different position on the phenyl ring, leading to different reactivity and properties.

    4-Methoxyphenyl isocyanate: Similar to 2-Methoxyphenyl isocyanate but with the methoxy group in the para position.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can be advantageous in asymmetric synthesis and chiral recognition processes.

Biological Activity

(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate, an organic compound featuring an isocyanate functional group, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

  • Molecular Formula : C₁₀H₁₁NO₂
  • Molecular Weight : 177.20 g/mol
  • Functional Group : Isocyanate

The compound is characterized by its chiral carbon, which can lead to different biological activities compared to its enantiomer (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate. The methoxy group attached to the aromatic ring may also influence its reactivity and interaction with biological systems .

Biological Activity Overview

The biological activity of this compound primarily revolves around its reactivity with biological molecules, which can result in various effects such as toxicity or allergenic responses. Understanding these interactions is crucial for assessing safety profiles in chemical manufacturing and application.

Potential Toxicity and Allergenic Properties

Research indicates that compounds with isocyanate groups can exhibit harmful effects upon exposure. Specifically, they may cause respiratory sensitization and skin irritation . The need for careful handling in laboratory settings is emphasized due to these potential risks.

Interaction Studies

Studies have focused on the reactivity of this compound with proteins and nucleic acids. Such interactions are pivotal in understanding the compound's toxicity mechanisms. For example, isocyanates are known to react with amino groups in proteins, leading to the formation of carbamates, which may alter protein function and induce immune responses .

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives of similar compounds have shown IC50 values significantly lower than those of established chemotherapeutics like vinblastine, suggesting potential for further investigation into their anticancer properties .
  • Environmental Impact : The environmental implications of this compound have also been examined. Its potential as an antifouling agent has been noted, with studies indicating effective inhibition of biofouling organisms while maintaining acceptable levels of cytotoxicity towards non-target species .

Comparative Analysis

Compound NameStructure TypeUnique Features
This compoundEnantiomerOpposite chirality; may exhibit different reactivity
(R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanateIsomerDifferent substitution pattern; varied properties
Phenyl isocyanateNon-chiralSimpler structure; widely used in polymer chemistry

This table highlights the structural diversity among related compounds and underscores the importance of chirality in determining biological activity.

Properties

IUPAC Name

1-[(1S)-1-isocyanatoethyl]-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWCQMWZIOMQOP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426981
Record name AG-G-96615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-08-1
Record name AG-G-96615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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